molecular formula C21H21FN6O2 B8518806 4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-

4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-

Cat. No. B8518806
M. Wt: 408.4 g/mol
InChI Key: NKMPDTXURWLTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737153B2

Procedure details

300 mg (0.67 mmol) of 4-(2-amino-6-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino}pyrimidin-4-yl)butan-1-ol (from example 132) are suspended in 15 ml of ethanol, and 253 mg (6.66 mmol) of sodium borohydrate are added a little at a time at RT. The mixture is stirred at RT for 24 hours and then concentrated, and ethyl acetate and water are added. The organic phase is dried over sodium sulfate. The product is purified by column chromatography (silica gel 60; gradient column, mobile phase: DCM:methanol=9:1 to 3:1). 133 mg (27%) of the starting material are recovered. The product fraction is re-purified by preparative HPLC. This gives the title compound.
Quantity
253 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][C:11](OCC)=[O:12])[CH:5]=[C:4]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][C:24]3[CH:29]=[CH:28][N:27]=[C:26]4[NH:30][CH:31]=[CH:32][C:25]=34)=[C:19]([F:33])[CH:18]=2)[N:3]=1.[B-].[Na+]>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:5]=[C:4]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][C:24]3[CH:29]=[CH:28][N:27]=[C:26]4[NH:30][CH:31]=[CH:32][C:25]=34)=[C:19]([F:33])[CH:18]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)CCCC(=O)OCC)NC1=CC(=C(C=C1)OC1=C2C(=NC=C1)NC=C2)F
Step Two
Name
Quantity
253 mg
Type
reactant
Smiles
[B-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate and water are added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product is purified by column chromatography (silica gel 60; gradient column, mobile phase: DCM:methanol=9:1 to 3:1)
CUSTOM
Type
CUSTOM
Details
133 mg (27%) of the starting material are recovered
CUSTOM
Type
CUSTOM
Details
The product fraction is re-purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)CCCCO)NC1=CC(=C(C=C1)OC1=C2C(=NC=C1)NC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.